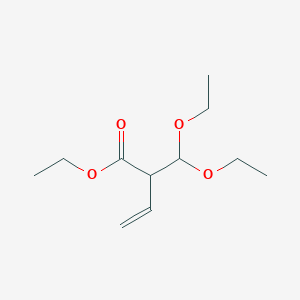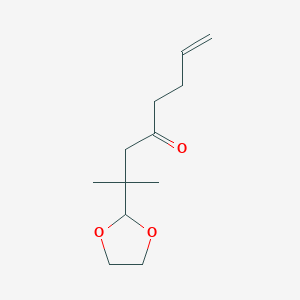silane CAS No. 89373-11-5](/img/structure/B14385406.png)
[3-(Benzenesulfinyl)-4-phenylbutyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Benzenesulfinyl)-4-phenylbutylsilane is an organosilicon compound that features a benzenesulfinyl group and a phenylbutyl group attached to a trimethylsilane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfinyl)-4-phenylbutylsilane typically involves the reaction of benzenesulfinyl chloride with 4-phenylbutyl magnesium bromide, followed by the introduction of trimethylsilyl chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
Formation of 4-phenylbutyl magnesium bromide:
Reaction with benzenesulfinyl chloride:
Introduction of trimethylsilyl group:
Industrial Production Methods
Industrial production of 3-(Benzenesulfinyl)-4-phenylbutylsilane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Benzenesulfinyl)-4-phenylbutylsilane undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as halides, alcohols, or amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(Benzenesulfonyl)-4-phenylbutylsilane.
Reduction: Formation of 3-(Benzenesulfanyl)-4-phenylbutylsilane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Benzenesulfinyl)-4-phenylbutylsilane is used as a precursor for the synthesis of more complex organosilicon compounds. It serves as a building block in the development of new materials with unique properties.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a drug delivery agent. The trimethylsilyl group can enhance the lipophilicity of drug molecules, improving their bioavailability and cellular uptake.
Industry
In the industrial sector, 3-(Benzenesulfinyl)-4-phenylbutylsilane is used in the production of specialty polymers and coatings. Its unique structural properties contribute to the development of materials with enhanced durability and resistance to environmental factors.
Mecanismo De Acción
The mechanism of action of 3-(Benzenesulfinyl)-4-phenylbutylsilane involves its interaction with specific molecular targets. The benzenesulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. The trimethylsilyl group can modulate the compound’s lipophilicity, affecting its distribution and interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzenesulfonyl)-4-phenylbutylsilane): Similar structure but with a sulfone group instead of a sulfoxide.
3-(Benzenesulfanyl)-4-phenylbutylsilane): Similar structure but with a sulfide group instead of a sulfoxide.
3-(Benzenesulfinyl)-4-phenylbutylsilane): Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.
Uniqueness
3-(Benzenesulfinyl)-4-phenylbutylsilane is unique due to the presence of both a benzenesulfinyl group and a trimethylsilyl group. This combination imparts distinct chemical reactivity and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
89373-11-5 |
|---|---|
Fórmula molecular |
C19H26OSSi |
Peso molecular |
330.6 g/mol |
Nombre IUPAC |
[3-(benzenesulfinyl)-4-phenylbutyl]-trimethylsilane |
InChI |
InChI=1S/C19H26OSSi/c1-22(2,3)15-14-19(16-17-10-6-4-7-11-17)21(20)18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3 |
Clave InChI |
XOPJVFLABOFLQI-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCC(CC1=CC=CC=C1)S(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


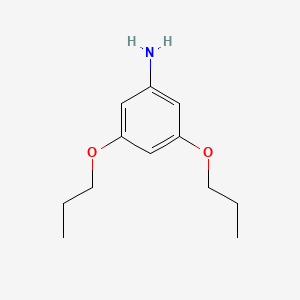
![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)
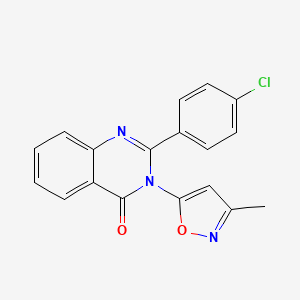

![Diethyl [4-(ethylamino)phenyl]phosphonate](/img/structure/B14385338.png)
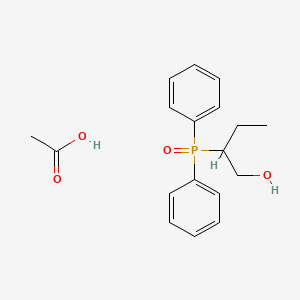
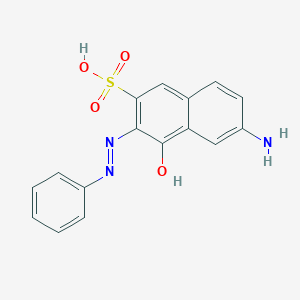
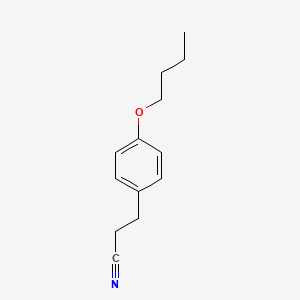
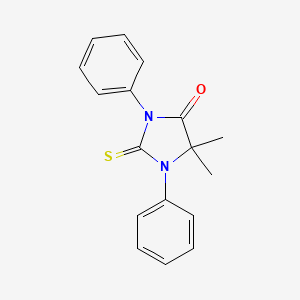
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14385385.png)
![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
![Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate](/img/structure/B14385392.png)
